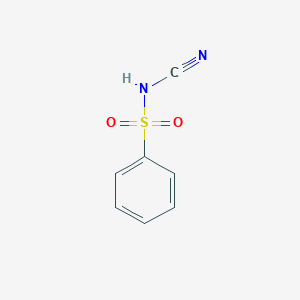![molecular formula C30H40Cl4N2O4 B14013418 2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide] CAS No. 6738-41-6](/img/structure/B14013418.png)
2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide is a complex organic compound characterized by its multiple chloroethyl groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide typically involves multiple steps. The process begins with the preparation of the core phenyl structure, followed by the introduction of chloroethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl compounds, amines, and alcohols, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity due to its chloroethyl groups.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cross-linking and disruption of normal cellular functions. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A chemotherapy drug with a similar structure, containing bis(2-chloroethyl)amino groups.
Bis(2-chloroethyl) ether: An organic compound with two 2-chloroethyl groups, used in various chemical syntheses.
N,N-bis(2-chloroethyl)acetamide: Another compound with bis(2-chloroethyl) groups, used in different industrial applications.
Uniqueness
2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide is unique due to its complex structure, which combines multiple functional groups and phenyl rings
Properties
CAS No. |
6738-41-6 |
|---|---|
Molecular Formula |
C30H40Cl4N2O4 |
Molecular Weight |
634.5 g/mol |
IUPAC Name |
2-[4-[4-[4-[2-[bis(2-chloroethyl)amino]-2-oxoethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide |
InChI |
InChI=1S/C30H40Cl4N2O4/c1-3-27(23-5-9-25(10-6-23)39-21-29(37)35(17-13-31)18-14-32)28(4-2)24-7-11-26(12-8-24)40-22-30(38)36(19-15-33)20-16-34/h5-12,27-28H,3-4,13-22H2,1-2H3 |
InChI Key |
PUUCLEGTVSFYGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC(=O)N(CCCl)CCCl)C(CC)C2=CC=C(C=C2)OCC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
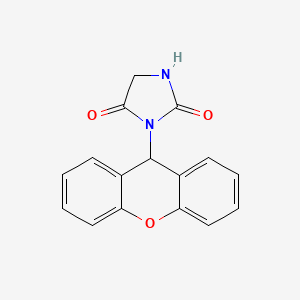
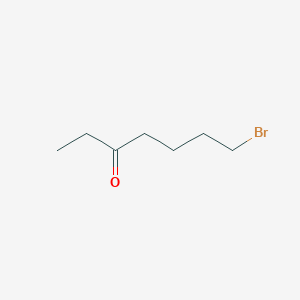
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
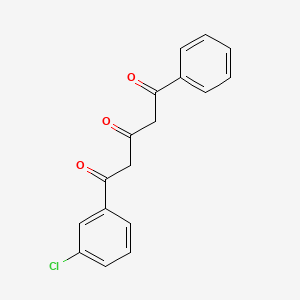
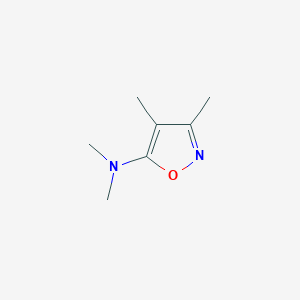
![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)
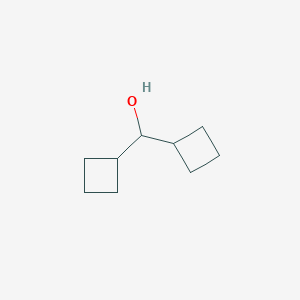
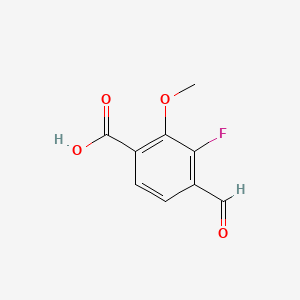
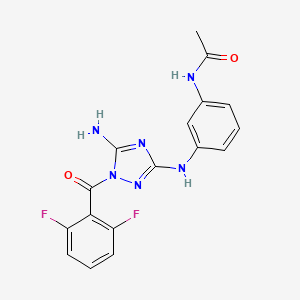
![(S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-5,6-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-1,2,4-triazolo[3,4-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14013400.png)
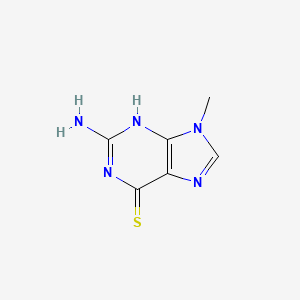
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
